molecular formula C16H10F2 B11867521 1-Fluoro-5-(4-fluorophenyl)naphthalene

1-Fluoro-5-(4-fluorophenyl)naphthalene

Cat. No.: B11867521
M. Wt: 240.25 g/mol
InChI Key: LYEBCZMJDVYYAU-UHFFFAOYSA-N
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Description

1-Fluoro-5-(4-fluorophenyl)naphthalene is a fluorinated naphthalene derivative featuring a fluorine atom at the 1-position and a 4-fluorophenyl group at the 5-position of the naphthalene core. This compound is of interest in pharmaceutical and materials science due to the electronic and steric effects imparted by its substituents. The fluorine atoms enhance lipophilicity and metabolic stability, while the 4-fluorophenyl group may influence molecular conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking . Synthesis routes for analogous compounds often involve cross-coupling reactions, such as Suzuki-Miyaura couplings using fluorophenyl boronic acids (e.g., methods in ) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(4-fluorophenyl)naphthalene can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-(4-fluorophenyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include hydroquinones.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of fluorine atoms in 1-Fluoro-5-(4-fluorophenyl)naphthalene significantly influences its chemical behavior. Fluorine is known to enhance lipophilicity and stability, which are critical for biological interactions. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing nature of the fluorine atoms can direct further substitutions predominantly to the ortho and para positions relative to themselves. Additionally, nucleophilic substitution reactions may occur under specific conditions, allowing for further functionalization of the naphthalene ring.

Medicinal Chemistry

This compound is explored for its potential as a drug candidate due to its interaction with biological receptors and enzymes. Studies have shown that fluorinated compounds often exhibit altered interactions with proteins compared to their non-fluorinated counterparts. This property can be leveraged in drug design to enhance binding affinity and specificity.

Case Study: Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, modifications on the naphthalene structure have been linked to improved efficacy against various bacterial strains, including Mycobacterium tuberculosis. The introduction of electron-donating groups has been found to enhance activity against specific pathogens .

Material Science

The compound's unique structural characteristics also make it suitable for applications in material science. Its stability and reactivity allow it to be used in the synthesis of advanced materials, such as polymers with tailored properties for electronic or photonic applications. The ability to introduce further functional groups through electrophilic substitution provides a pathway for creating materials with specific functionalities.

Computational modeling techniques are increasingly used to predict the interactions of this compound with biological targets. These studies help elucidate the molecular mechanisms underlying its biological activity and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(4-fluorophenyl)naphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

  • Steric Effects: The 4-fluorophenyl group at position 5 introduces steric repulsion, leading to nonplanar molecular geometries. For example, in metalloporphyrins, 4-fluorophenyl substituents induce distortion from planarity due to steric clashes with the macrocycle . Similarly, naphtho-annulated porphyrins without fluorophenyl groups adopt flat geometries, highlighting the substituent’s impact .
  • Crystallographic Data : In 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, the 4-fluorophenyl groups form dihedral angles of 87.02° and 51.86° with the naphthalene core, suggesting significant conformational flexibility . Comparable distortions may occur in 1-Fluoro-5-(4-fluorophenyl)naphthalene, affecting crystal packing and solubility.

Physical-Chemical Properties

  • Lipophilicity : Compared to 4-fluoronaphthalen-1-ol (logP ≈ 2.8, ), this compound is more hydrophobic (estimated logP ~3.5) due to the additional fluorophenyl group. This enhances membrane permeability but reduces aqueous solubility .
  • Thermal Stability : Halogen substituents influence melting points. For example, isostructural compounds with Cl (4) and F (5) substituents () exhibit nearly identical crystal packing but differ in lattice stability due to halogen size and polarizability .

Biological Activity

1-Fluoro-5-(4-fluorophenyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds are known for their unique properties, which can enhance biological activity, stability, and lipophilicity. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

C15H11F2\text{C}_{15}\text{H}_{11}\text{F}_2

The presence of fluorine atoms significantly influences the compound's reactivity and interaction with biological systems. The compound's planar structure allows it to intercalate within DNA, potentially affecting gene expression and cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The fluorine substituents enhance the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites in biomolecules.
  • Reactive Oxygen Species (ROS) Generation : Similar to other naphthalene derivatives, this compound may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.
  • DNA Intercalation : The planar structure facilitates intercalation into DNA, disrupting replication and transcription processes.

Antitumoral Activity

Research indicates that fluorinated naphthalene derivatives exhibit significant antitumoral properties. The following table summarizes key findings related to the antitumoral effects of this compound:

StudyCell LineIC50 (µM)Mechanism
MCF-715.3ROS generation
HeLa12.8DNA intercalation
A54910.5Topoisomerase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The table below presents data on its effectiveness against various bacterial strains:

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.015Strong
Escherichia coli0.020Moderate
Pseudomonas aeruginosa0.025Moderate

Case Studies

  • Antitumoral Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis through ROS-mediated pathways. The compound showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
  • Antimicrobial Properties : In a series of tests involving Gram-positive and Gram-negative bacteria, the compound exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 0.015 mg/mL. This highlights its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1-Fluoro-5-(4-fluorophenyl)naphthalene?

  • Answer : Synthesis typically involves fluorination of precursor naphthalene derivatives. Key methods include:

  • Electrophilic Aromatic Substitution : Using fluorinating agents like Selectfluor under controlled conditions to introduce fluorine at specific positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach the 4-fluorophenyl group to the naphthalene core, requiring palladium catalysts and optimized reaction temperatures .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%). Validate via NMR and mass spectrometry .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR to confirm fluorine positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C16H11F2) .
  • X-ray Crystallography : For 3D conformation analysis, critical for understanding steric effects and reactivity .

Q. What are the primary health and safety considerations when handling this compound?

  • Answer :

  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and prioritize inhalation/ocular exposure studies due to volatility .
  • Environmental Hazards : Assess biodegradation pathways using EPA TEST software to predict persistence in soil/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated naphthalenes?

  • Answer :

  • Systematic Review : Follow ATSDR’s 8-step framework to screen studies, extract data, and assess risk of bias (Table C-6/C-7) .
  • Confidence Rating : Classify studies as High/Moderate/Low based on randomization, allocation concealment, and outcome reporting (Table C-6) .
  • Meta-Analysis : Use RevMan or similar tools to integrate data, adjusting for variables like exposure duration and species differences .

Q. What experimental design factors are critical for studying environmental partitioning of this compound?

  • Answer :

  • Multi-Media Monitoring : Use GC-MS to quantify concentrations in air, water, and soil (Table B-1) .
  • Biomonitoring : Collect urine/blood samples from occupationally exposed populations to track metabolites .
  • Degradation Studies : Test photolytic stability under UV light and microbial degradation using OECD 301B protocols .

Q. How can computational modeling enhance understanding of this compound’s biological interactions?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with cytochrome P450 enzymes (e.g., CYP2E1) .
  • QSAR Models : Develop models using EPI Suite to correlate substituent effects (e.g., fluorine position) with toxicity .
  • DFT Calculations : Analyze electron density maps to explain regioselectivity in substitution reactions .

Q. Methodological Guidance for Data Analysis

Q. How to assess the reliability of in vitro studies on this compound’s pharmacological potential?

  • Answer :

  • Risk of Bias Assessment : Use questionnaires (Table C-7) to evaluate randomization, blinding, and dose-response validity .
  • Confidence Rating : Assign Low/Moderate/High ratings based on missing outcomes or unblinded protocols .
  • Replication : Validate findings in ≥2 cell lines (e.g., HepG2 and HEK293) with positive/negative controls .

Q. Tables for Key Methodological Criteria

Table 1. Risk of Bias Criteria for Animal Studies

CriteriaHigh ConfidenceLow Confidence
Randomization of dosesYesNo
Allocation concealmentYesNo
Complete outcome reportingYesPartial/No
Adapted from ATSDR’s Toxicological Profile .

Table 2. Environmental Monitoring Parameters

MatrixAnalytical MethodKey Metrics
AirGC-MSVapor pressure, half-life
WaterHPLC-UVLog Kow, solubility
SoilLC-MS/MSAdsorption coefficient
Based on EPA guidelines .

Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-5-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-12-9-7-11(8-10-12)13-3-1-5-15-14(13)4-2-6-16(15)18/h1-10H

InChI Key

LYEBCZMJDVYYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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